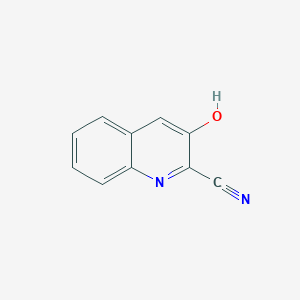

2-Cyano-3-hydroxyquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxyquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-9-10(13)5-7-3-1-2-4-8(7)12-9/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDFABEUPPGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344630 | |

| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15462-43-8 | |

| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Cyano-3-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-cyano-3-hydroxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic protocol, expected analytical data, and explores its interaction with a key cellular signaling pathway.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Friedländer annulation , a classic and versatile method for the construction of quinoline rings.[1][2][3][4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by an electron-withdrawing group. In this proposed synthesis, 2-aminosalicylaldehyde serves as the aromatic precursor, and malononitrile provides the activated methylene component.

Experimental Protocol: Proposed Friedländer Synthesis

Materials:

-

2-Aminosalicylaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Distilled water

-

Sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-aminosalicylaldehyde in absolute ethanol.

-

Addition of Reagents: To this solution, add 1.1 equivalents of malononitrile. Subsequently, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound may form. If so, collect the solid by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Acidify the residue with dilute hydrochloric acid to precipitate the product, which can then be filtered, washed with cold water, and dried.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound are accomplished through a combination of spectroscopic and analytical techniques. Due to the limited availability of published data for this specific molecule, the expected data are inferred from closely related analogs, such as 4-hydroxy-3-cyano-7-chloro-quinoline and other substituted quinolines.[6][7][8]

Data Presentation: Expected Analytical and Spectroscopic Data

| Analytical/Spectroscopic Technique | Expected Data/Observations |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Expected to be in the range of 200-250 °C |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.0-11.0 (s, 1H, -OH), 8.0-8.2 (d, 1H, Ar-H), 7.5-7.8 (m, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-165 (C-OH), 145-150 (Ar-C), 115-140 (Ar-CH), 115-120 (CN), 90-100 (C-CN) |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3200-3400 (O-H stretch), 2220-2240 (C≡N stretch), 1600-1650 (C=C, C=N stretch) |

| Mass Spectrometry (ESI-MS) | m/z: 171.05 [M+H]⁺, 169.04 [M-H]⁻ |

Biological Activity and Signaling Pathways

Hydroxyquinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[9][10][11] A significant aspect of their mechanism of action is their ability to chelate metal ions, which can interfere with various cellular processes. Furthermore, studies have shown that certain quinoline derivatives can modulate key signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) pathway .[9][12][13]

The canonical NF-κB signaling pathway is a critical regulator of the immune response, inflammation, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.[14][15]

Mandatory Visualization: NF-κB Signaling Pathway and Potential Inhibition by this compound

Caption: Canonical NF-κB signaling pathway with potential inhibition by a quinoline derivative.

Experimental Workflow: Investigating NF-κB Inhibition

Caption: Workflow for assessing the inhibitory effect of this compound on NF-κB signaling.

Disclaimer: The synthesis protocol and expected characterization data are proposed based on established chemical principles and data from analogous compounds, as specific experimental literature for this compound is limited. Researchers should validate these methods and findings in their own laboratory settings.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-3-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-hydroxyquinoline is a heterocyclic organic compound belonging to the quinoline family. This scaffold is of significant interest in medicinal chemistry due to the versatile reactivity offered by the cyano and hydroxyl groups, making it a valuable precursor in the synthesis of more complex molecules.[1] Derivatives of 3-cyanoquinoline have garnered attention for their potential as therapeutic agents, particularly as inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cell signaling and proliferation.[1] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details relevant experimental protocols, and explores its potential biological significance based on related compounds.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available predicted and limited experimental data.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 15462-43-8 | [2][3] |

| Molecular Formula | C₁₀H₆N₂O | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| Boiling Point | 189.2 °C (Predicted) | [4] |

| Density | 1.36 g/cm³ (Predicted) | |

| Refractive Index | 1.702 (Predicted) | |

| Flash Point | 189.2 °C (Predicted) | |

| Polar Surface Area | 56.91 Ų (Predicted) | |

| logP | 1.81 (Predicted) |

Note: The majority of the quantitative data available for this specific compound is predicted and should be used as an estimation. Experimental verification is highly recommended.

Tautomerism

It is important to consider the potential for tautomerism in this compound. Hydroxyquinolines can exist in equilibrium between their enol (hydroxy) and keto (oxo) forms. While no specific studies on the tautomerism of this compound were found, related hydroxyquinoline derivatives have been shown to exhibit this property, which can significantly influence their chemical reactivity and biological activity. The stability of each tautomer can be affected by factors such as solvent polarity and pH.

Experimental Protocols

Representative Synthesis of a 3-Cyano-4-hydroxyquinoline Derivative

This protocol describes the synthesis of 7-Chloro-3-cyano-4-hydroxyquinoline, a closely related analog.

Procedure: A solution of 13.6 g of the corresponding starting material is heated at a gentle reflux (bath temperature 160-170°C) for three and a half hours in the presence of sulfuric acid (sp. gr. 1.84). The cooled solution is then added to ice-water, leading to the separation of a heavy brown oil. The mixture is subsequently made basic with ammonium hydroxide. After three hours of stirring and rubbing, the resulting crystallized mass is filtered and air-dried. The crude product is then extracted with boiling toluene. The toluene solution is decanted while hot, treated with charcoal, filtered, and refrigerated to yield the purified product.[5]

Note: This is a generalized protocol for a related compound and would require optimization for the specific synthesis of this compound.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathways have been elucidated for this compound itself, the broader class of 3-cyanoquinoline derivatives has been investigated as inhibitors of protein tyrosine kinases.[1] In particular, quinoline-based molecules have been designed and synthesized as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8][9][10]

The inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades that are critical for tumor growth, proliferation, and angiogenesis.

Potential Signaling Pathway Inhibition

Based on the activity of related quinoline derivatives, this compound could potentially inhibit the EGFR and VEGFR-2 signaling pathways. The following diagram illustrates a simplified representation of these pathways and the potential point of inhibition.

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways.

Conclusion

This compound represents a chemical scaffold with significant potential for further investigation in the field of drug discovery, particularly in the development of kinase inhibitors. While there is a notable lack of comprehensive, experimentally verified physicochemical data for this specific compound, the information available for related 3-cyanoquinoline and quinoline derivatives provides a strong rationale for its continued exploration. Future research should focus on the experimental determination of its physicochemical properties, the development of a robust synthetic protocol, and the elucidation of its specific biological targets and mechanisms of action. This foundational data will be critical for advancing the development of novel therapeutics based on the this compound core.

References

- 1. This compound | 15462-43-8 | Benchchem [benchchem.com]

- 2. This compound | 15462-43-8 [chemicalbook.com]

- 3. This compound | 15462-43-8 [chemicalbook.com]

- 4. 15462-43-8 this compound [chemsigma.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Cyano-3-hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyano-3-hydroxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule. The information presented herein is compiled from analyses of structurally similar compounds and established spectroscopic principles, offering a robust predictive framework for researchers working with this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, planar quinoline core functionalized with a hydroxyl (-OH) group at the 3-position and a cyano (-C≡N) group at the 2-position. This substitution pattern significantly influences the electronic environment of the molecule, giving rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structural integrity of synthesized this compound.

The following sections provide a detailed breakdown of the expected NMR, IR, and UV-Vis data, presented in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on data from analogous quinoline derivatives and the known effects of cyano and hydroxyl substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and a characteristic signal for the hydroxyl proton. The exact chemical shifts can be influenced by the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.0 - 8.2 | s | - |

| H5 | 7.8 - 8.0 | d | 7.5 - 8.5 |

| H6 | 7.4 - 7.6 | t | 7.0 - 8.0 |

| H7 | 7.6 - 7.8 | t | 7.0 - 8.0 |

| H8 | 7.9 - 8.1 | d | 7.5 - 8.5 |

| 3-OH | 9.0 - 11.0 | br s | - |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons of the quinoline ring and the cyano group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 | 150 - 155 |

| C4 | 120 - 125 |

| C4a | 125 - 130 |

| C5 | 128 - 132 |

| C6 | 124 - 128 |

| C7 | 130 - 135 |

| C8 | 118 - 122 |

| C8a | 145 - 150 |

| C≡N | 115 - 120 |

Note: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, cyano, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3500 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C≡N stretch (cyano) | 2220 - 2260 | Strong, Sharp |

| C=C and C=N stretch (aromatic) | 1500 - 1650 | Medium to Strong |

| C-O stretch (hydroxyl) | 1200 - 1300 | Medium |

| Aromatic C-H bend | 750 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~230 - 250 | High |

| π→π | ~280 - 300 | Medium |

| π→π* | ~330 - 350 | Medium to Low |

Note: The exact λmax and molar absorptivity values can vary depending on the solvent.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal resolution.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Fill a matched cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λmax).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound. The provided spectroscopic data and protocols will aid in the unambiguous identification and quality control of this important chemical entity.

Crystal Structure of 2-Cyano-3-hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-Cyano-3-hydroxyquinoline. Despite extensive searches in scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), a determined crystal structure for this compound has not been publicly reported. This document, therefore, serves as a comprehensive procedural guide for researchers aiming to synthesize, crystallize, and determine the crystal structure of this compound. The methodologies outlined are based on established protocols for similar quinoline derivatives. This guide also presents a hypothetical data set and a visual workflow to aid in experimental design and execution.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, and antimicrobial properties.[1][2] The compound this compound, identified by CAS number 15462-43-8, is a member of this family.[3][4][5] The precise arrangement of atoms in its crystal lattice, its crystal structure, is crucial for understanding its physicochemical properties, predicting its behavior in biological systems, and guiding rational drug design.

While the crystal structures of related compounds like 2-hydroxyquinoline are known[6], the specific crystallographic data for this compound remains undetermined. This guide provides the necessary theoretical and practical framework to address this knowledge gap.

Proposed Synthesis and Crystallization

A plausible synthetic route for this compound can be adapted from known quinoline syntheses. The following is a proposed experimental protocol for its synthesis and subsequent crystallization to obtain single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis

A potential synthetic method could involve the reaction of a suitably substituted aniline with a malonic acid derivative, followed by cyclization and functional group manipulation. A more direct approach might adapt methods used for other cyanopyridine or quinoline syntheses.[7]

Materials:

-

Substituted aniline precursor

-

Malononitrile

-

Appropriate solvent (e.g., ethanol, DMF)

-

Catalyst (if required, e.g., piperidine)

Procedure:

-

Dissolve the aniline precursor and malononitrile in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to reflux for a specified duration, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.

-

Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum.

Experimental Protocol: Purification and Crystallization

Purification: The crude this compound should be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to achieve high purity.

Crystallization: Single crystals for X-ray diffraction can be grown using various techniques:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Crystal Structure Determination

Once suitable single crystals are obtained, the crystal structure can be determined using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for similar organic molecules. This table is intended for illustrative purposes to guide researchers in what to expect.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₆N₂O |

| Formula Weight | 170.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0 - 10.0 |

| b (Å) | 5.0 - 7.0 |

| c (Å) | 12.0 - 15.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 600 - 800 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.4 - 1.5 |

| Absorption Coefficient (mm⁻¹) | 0.10 - 0.12 |

| F(000) | 352 |

| Crystal Size (mm³) | 0.2 x 0.2 x 0.1 |

| θ range for data collection (°) | 2.0 - 28.0 |

| Reflections collected | > 5000 |

| Independent reflections | > 1500 |

| R(int) | < 0.05 |

| Final R indices [I>2σ(I)] | R₁ = < 0.05, wR₂ = < 0.15 |

| R indices (all data) | R₁ = < 0.10, wR₂ = < 0.20 |

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, crystallization, and crystal structure determination of this compound.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for its determination. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate the three-dimensional structure of this compound. The availability of its crystal structure will be invaluable for future research in medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. 3-Hydroxyquinoline-2-carbonitrile | C10H6N2O | CID 598421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents [patents.google.com]

- 7. This compound | 15462-43-8 [chemicalbook.com]

Quantum chemical calculations for 2-Cyano-3-hydroxyquinoline

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Cyano-3-hydroxyquinoline

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound this compound, featuring both a nitrile (cyano) and a hydroxyl group on the quinoline scaffold, is a promising candidate for drug design and development. Understanding its molecular structure, stability, and electronic properties is paramount for predicting its reactivity, biological interactions, and potential as a therapeutic agent.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-experimental method to elucidate these properties with high accuracy.[3] These computational approaches allow for the determination of optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and the analysis of frontier molecular orbitals (HOMO-LUMO).[4] This guide details the theoretical framework, computational workflow, and standard experimental protocols for a thorough investigation of this compound.

Computational and Experimental Methodologies

Quantum Chemical Calculations Protocol

The computational analysis of this compound is designed to predict its structural and electronic characteristics. The workflow, based on standard practices for similar molecules, is visualized below.[4][5]

The calculations would be performed using a program like Gaussian 09W. The molecular structure would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4] Following optimization, vibrational frequencies are calculated to predict FT-IR and FT-Raman spectra and to confirm the structure is at a true energy minimum. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra.[6] Finally, Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization and hyperconjugative interactions.[5]

Experimental Protocols

Synthesis of this compound: A common route for synthesizing hydroxyquinolines is the Friedländer annulation or a variation thereof. A plausible approach involves the condensation of an appropriately substituted o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group, such as malononitrile, in the presence of a base catalyst. The reaction mixture is typically heated under reflux, and the resulting product is purified by recrystallization.

FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum would be recorded using a spectrometer, such as a Perkin-Elmer model, in the 4000–400 cm⁻¹ range.[4] The solid sample is prepared using the KBr pellet technique. The FT-Raman spectrum would be obtained with an instrument like a Bruker RFS-27, using a Nd:YAG laser for excitation in the 4000–100 cm⁻¹ range.[4]

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol or methanol) to a known concentration. The absorbance is recorded across a wavelength range, typically from 200 to 800 nm, to identify the absorption maxima (λmax).[7]

Predicted Results and Discussion

Optimized Molecular Geometry

The geometry optimization provides key structural parameters. The table below presents expected bond lengths and angles for this compound, based on known values for similar quinoline structures.[4] The planar quinoline ring is expected, with the cyano and hydroxyl groups lying in the same plane.

| Parameter | Bond/Angle | Expected Value (DFT) |

| Bond Lengths (Å) | C2-C(N) | ~1.44 Å |

| C≡N | ~1.16 Å | |

| C3-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-C (ring) | 1.37 - 1.43 Å | |

| C-H (ring) | ~1.08 Å | |

| Bond Angles (°) | C3-C2-C(N) | ~121° |

| C2-C(N)-N | ~179° | |

| C2-C3-O | ~118° | |

| C3-O-H | ~109° | |

| Dihedral Angle (°) | C4-C3-O-H | ~0° (planar) |

Vibrational Spectral Analysis

Vibrational analysis is crucial for identifying functional groups. The characteristic frequencies for this compound are predicted below. Theoretical frequencies are often scaled (e.g., by 0.961 for B3LYP) to correct for anharmonicity and basis set limitations.[4]

| Vibrational Mode | Functional Group | Expected Experimental Range (cm⁻¹) | Expected Scaled DFT (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200 - 3400 (broad) | ~3350 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | ~3060 |

| C≡N Stretch | Cyano | 2220 - 2260 (strong) | ~2245 |

| C=C/C=N Stretch | Quinoline Ring | 1450 - 1650 | 1460 - 1630 |

| O-H Bend | Hydroxyl | 1350 - 1450 | ~1400 |

| C-H Bend (in-plane) | Aromatic Ring | 1000 - 1300 | 1050 - 1280 |

| C-H Bend (out-of-plane) | Aromatic Ring | 750 - 900 | 770 - 880 |

The C≡N stretching vibration is expected to be a sharp, intense band in both FT-IR and FT-Raman spectra, providing a clear marker for the nitrile group.[8] The broad O-H stretching band in the FT-IR spectrum would indicate the presence of the hydroxyl group, potentially involved in intermolecular hydrogen bonding in the solid state.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties determine the molecule's reactivity and optical characteristics. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to this analysis.

| Parameter | Description | Predicted Value |

| λmax (nm) | Max Absorption Wavelength | ~320-350 nm |

| HOMO Energy | Electron Donating Ability | ~ -6.5 eV |

| LUMO Energy | Electron Accepting Ability | ~ -2.0 eV |

| Energy Gap (ΔE) | HOMO-LUMO Gap | ~ 4.5 eV |

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and polarizability.[5] The analysis of the molecular orbitals would likely show that the HOMO is localized primarily on the quinoline ring and the hydroxyl oxygen, while the LUMO is distributed across the ring system and the electron-withdrawing cyano group. This distribution is critical for understanding charge transfer within the molecule.

Potential Biological Activity and Signaling

Derivatives of quinoline are known to act as inhibitors of various enzymes and signaling pathways. Specifically, compounds with a 2-cyano-acrylamide structure, which is structurally related to the target molecule, have been identified as inhibitors of Deubiquitinase (DUB) enzymes.[9] DUBs are crucial regulators in the ubiquitin-proteasome system, which controls protein degradation and cellular signaling. Inhibition of DUBs can disrupt pathological processes, making them attractive targets in cancer and infectious disease research.

The diagram below illustrates a hypothetical mechanism where this compound acts as a DUB inhibitor, preventing the removal of ubiquitin from a target protein and thereby marking it for degradation by the proteasome.

Conclusion

This guide provides a comprehensive framework for the quantum chemical analysis of this compound. By combining Density Functional Theory calculations with standard spectroscopic experiments, a deep understanding of its molecular structure, vibrational modes, and electronic behavior can be achieved. The predicted geometric and spectroscopic data serve as a benchmark for future experimental work. Furthermore, the analysis of its electronic properties and comparison with structurally similar bioactive molecules suggest its potential as an enzyme inhibitor, particularly within the ubiquitin-proteasome system. This integrated computational and experimental approach is invaluable for guiding the rational design of novel quinoline-based therapeutic agents.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The tautomeric nature of substituted quinolines, particularly those bearing hydroxyl groups, is of critical importance as different tautomers can exhibit distinct physicochemical properties, biological activities, and target interactions. This technical guide provides an in-depth examination of the tautomerism in 2-cyano-3-hydroxyquinoline, a versatile precursor in organic synthesis. Due to the absence of specific experimental studies on this particular molecule in the available scientific literature, this guide integrates established principles of quinoline chemistry, general methodologies for tautomer analysis, and theoretical considerations to build a comprehensive understanding.

The Tautomeric Equilibrium

This compound can exist in two primary tautomeric forms: the enol-form (3-hydroxyquinoline) and the keto-form (3-oxo-1,2-dihydroquinoline or quinolin-3(1H)-one). The equilibrium between these two forms is a dynamic process influenced by various factors, including the solvent, temperature, and the electronic effects of substituents.

The cyano group at the 2-position, being an electron-withdrawing group, is expected to significantly influence the position of the tautomeric equilibrium. It can stabilize the enolate intermediate in base-catalyzed enolization, potentially favoring the enol form. Conversely, its electronic effects can also impact the relative stability of the keto and enol tautomers.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over the other is dictated by its relative thermodynamic stability, which is influenced by several factors:

-

Solvent Polarity: Polar protic solvents can stabilize both tautomers through hydrogen bonding, while polar aprotic solvents may favor the more polar tautomer. Nonpolar solvents generally favor the less polar tautomer. Studies on related hydroxyquinolines have shown a significant solvent dependency on the tautomeric equilibrium.

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the quinoline ring in the enol form, or with the cyano group, could provide additional stabilization.

-

Aromaticity: The enol form retains the aromaticity of the quinoline ring system, which is a significant stabilizing factor. The keto form disrupts this aromaticity to some extent.

-

Electronic Effects of Substituents: The electron-withdrawing nature of the cyano group at the 2-position can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby affecting the equilibrium.

Experimental Protocols for Tautomerism Analysis

While specific experimental data for this compound is not available, the following are standard methodologies employed for studying tautomeric equilibria in related heterocyclic systems.

Synthesis of this compound

A plausible synthetic route, based on established quinoline syntheses, would involve the cyclization of a suitably substituted aniline precursor. One general approach is the Friedländer annulation or a variation thereof. A potential specific protocol would involve:

-

Starting Materials: 2-aminobenzonitrile and an active methylene compound such as ethyl cyanoacetate.

-

Reaction Conditions: Base-catalyzed condensation (e.g., using sodium ethoxide in ethanol) followed by intramolecular cyclization.

-

Workup and Purification: Neutralization, extraction with an organic solvent, and purification by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.

-

Protocol:

-

Dissolve the sample in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Acquire ¹H and ¹³C NMR spectra for each solution.

-

Integrate the signals corresponding to unique protons or carbons of each tautomer to determine their relative populations.

-

The equilibrium constant (Keq = [enol]/[keto]) can be calculated from the ratio of the integrals.

-

-

Expected Observations: Distinct chemical shifts for the protons and carbons in the vicinity of the tautomerizing functional groups (e.g., C2, C3, C4, and the N-H or O-H protons). The presence of two sets of signals would confirm the existence of both tautomers in equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The keto and enol forms will have different chromophores and thus different UV-Vis absorption spectra.

-

Protocol:

-

Prepare dilute solutions of the compound in various solvents.

-

Record the UV-Vis absorption spectrum for each solution.

-

Analyze the changes in the absorption maxima (λmax) and molar absorptivity with solvent polarity.

-

The presence of an isosbestic point in the spectra upon changing solvent composition can be strong evidence for a two-component equilibrium.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the solid state or in solution.

-

Protocol:

-

Acquire the IR spectrum of the solid sample (e.g., as a KBr pellet or using ATR).

-

Acquire IR spectra of the compound dissolved in different solvents.

-

-

Expected Observations: The enol form will show a characteristic O-H stretching band, while the keto form will exhibit a C=O stretching band. The position of these bands can provide insights into hydrogen bonding.

Caption: Experimental workflow for the study of tautomerism.

Quantitative Data Summary

As there is no specific experimental data available in the literature for the tautomeric equilibrium of this compound, a quantitative data table cannot be provided at this time. It is anticipated that the equilibrium constant would vary significantly with the solvent, as observed for other hydroxyquinolines.

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer (Hypothetical) | Equilibrium Constant (Keq = [enol]/[keto]) (Hypothetical) |

| Dioxane | 2.2 | Enol | > 1 |

| Chloroform | 4.8 | Enol | > 1 |

| Acetone | 20.7 | Mixed/Keto | ~ 1 or < 1 |

| Ethanol | 24.6 | Mixed/Keto | ~ 1 or < 1 |

| DMSO | 46.7 | Keto | < 1 |

| Water | 80.1 | Keto | << 1 |

This table is hypothetical and intended to illustrate the expected trend based on studies of similar compounds. Actual experimental values are required for confirmation.

Conclusion

The tautomerism of this compound represents an important area of study for chemists involved in the synthesis and development of novel quinoline-based compounds. While direct experimental investigation of this specific molecule is lacking in the current literature, the established principles of tautomerism and the analytical methodologies outlined in this guide provide a robust framework for its future characterization. The interplay of the electron-withdrawing cyano group and the tautomerizable hydroxy group at the 3-position makes this molecule a particularly interesting case for studying the subtle factors that govern tautomeric equilibria. Further experimental work, including synthesis, comprehensive spectroscopic analysis in a range of solvents, and X-ray crystallography, is necessary to fully elucidate the tautomeric behavior of this compound and to enable the rational design of its derivatives for various applications.

The Biological Activity of 2-Cyano-3-hydroxyquinoline: A Technical Guide for Researchers

An In-depth Review of a Promising Scaffold and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological potential of 2-Cyano-3-hydroxyquinoline, a specific derivative whose direct biological data is limited in publicly available literature. By examining the activities of closely related analogs, this paper aims to provide a comprehensive overview of the potential therapeutic applications of this molecule, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and illustrations of relevant signaling pathways are provided to guide future research in this promising area.

Introduction

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core structure of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The biological effects of quinoline derivatives are highly dependent on the nature and position of their substituents.

This guide specifically explores the potential of this compound. While direct and extensive biological data for this exact molecule is not widely reported, the presence of the cyano group at the 2-position and a hydroxyl group at the 3-position suggests a high potential for biological activity. Quinoline derivatives bearing a cyano group at the C3 position are known to play crucial roles in biological systems, including the inhibition of growth factor receptor activity, which modulates cell growth and proliferation[1]. This document consolidates the available information on closely related analogs to build a predictive profile of the biological activity of this compound and to provide a foundation for future research.

Synthesis of the Quinoline Scaffold

The synthesis of quinoline derivatives can be achieved through various established methods. A general and widely used approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Representative Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-substituted-quinolines

This protocol is adapted from the synthesis of closely related 2-amino-3-cyanoquinoline derivatives and can be considered a starting point for the synthesis of this compound, which may require subsequent modification or alternative starting materials.

Materials:

-

Substituted 2-aminobenzophenone

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

A mixture of the appropriately substituted 2-aminobenzophenone (1 equivalent), malononitrile (1.2 equivalents), and a catalytic amount of piperidine is refluxed in ethanol for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-amino-3-cyano-4-substituted-quinoline.

-

Further purification can be achieved by recrystallization from a suitable solvent.

References

An In-depth Technical Guide to 2-Cyano-3-hydroxyquinoline Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Among the vast array of quinoline derivatives, those bearing a cyano group at the 2-position and a hydroxyl group at the 3-position have emerged as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of 2-cyano-3-hydroxyquinoline derivatives, detailing their synthesis, physicochemical properties, and diverse biological activities, with a focus on their anticancer and antimicrobial applications.

Core Chemical Structure and Properties

The fundamental structure of a this compound derivative is characterized by a fused benzene and pyridine ring system. The presence of the electron-withdrawing cyano group at the 2-position and the electron-donating hydroxyl group at the 3-position creates a unique electronic environment that influences the molecule's reactivity and biological interactions. These functional groups also serve as key handles for synthetic modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its analogues can be achieved through several synthetic routes. A common and effective method involves the reaction of N-(2-aminobenzoyl)benzotriazoles with malononitrile in the presence of a base such as potassium tert-butoxide (tert-BuOK). This reaction proceeds via a condensation mechanism to yield the 2-amino-4-hydroxyquinoline-3-carbonitrile scaffold, which is a close analogue and key intermediate. Subsequent modifications can be performed to achieve the desired this compound structure.

General Experimental Protocol for Synthesis

The following protocol outlines a general procedure for the synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles, which can be adapted for the synthesis of this compound derivatives.[1]

Materials:

-

Substituted N-(2-aminobenzoyl)benzotriazole

-

Malononitrile

-

Potassium tert-butoxide (tert-BuOK)

-

Appropriate solvent (e.g., anhydrous N,N-dimethylformamide)

-

Phosphorus oxychloride (POCl₃) for subsequent chlorination if desired

-

Substituted amines or other nucleophiles for further derivatization

Procedure:

-

Synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles:

-

To a solution of the appropriate N-(2-aminobenzoyl)benzotriazole in an anhydrous solvent, add malononitrile and tert-BuOK.

-

Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the crude 2-amino-4-hydroxyquinoline-3-carbonitrile.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Synthesis of 2-amino-4-chloroquinoline-3-carbonitriles (for further derivatization):

-

Reflux the 2-amino-4-hydroxyquinoline-3-carbonitrile derivative in phosphorus oxychloride (POCl₃).

-

After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a suitable base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography.

-

-

Synthesis of 4-substituted-2-amino-3-cyanoquinoline derivatives:

-

React the 2-amino-4-chloroquinoline-3-carbonitrile with a desired amine or other nucleophile in a suitable solvent, often in the presence of a base.

-

Heat the reaction mixture as required and monitor by TLC.

-

Work up the reaction mixture by extraction and purify the final product by chromatography or recrystallization.

-

Below is a graphical representation of a typical synthetic workflow.

Biological Activities and Therapeutic Properties

This compound derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. The proposed mechanisms of action are often multifactorial, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives against human lung adenocarcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines.[1]

| Compound ID | R Substituent | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 4a | H | > 50 | > 50 |

| 4b | 6-F | > 50 | > 50 |

| 4c | 6-Cl | > 50 | > 50 |

| 4d | 6-Br | 3.317 ± 0.142 | 7.711 ± 0.217 |

| 4e | 6-I | 4.648 ± 0.199 | 6.114 ± 0.272 |

| 4f | 5-Br | > 50 | > 50 |

Data are presented as mean ± standard deviation.

Structure-Activity Relationship (SAR) Insights: The data suggests that the nature and position of the substituent on the quinoline ring significantly influence the anticancer activity. Halogen substitution at the 6-position appears to be favorable for cytotoxicity, with the bromo and iodo derivatives (4d and 4e) exhibiting the most potent activity.

One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling proteins. Studies on structurally related compounds suggest that 2-cyano-quinoline derivatives can modulate the expression of key apoptotic regulators.

Apoptosis Signaling Pathway: The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that can be influenced by bioactive compounds.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes in microorganisms.

The following table presents the minimum inhibitory concentration (MIC) values for a series of quinoline derivatives against various microbial strains. While not specific to the 2-cyano-3-hydroxy scaffold, it provides an indication of the potential antimicrobial activity of this class of compounds.

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pyogenes (MIC, µg/mL) | Salmonella typhi (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| 9 | 0.12 | 8 | 0.12 | >1024 | 0.12 |

| 10 | 0.24 | 32 | 0.12 | >1024 | 0.12 |

| 11 | 0.12 | 8 | 0.12 | >1024 | 0.12 |

| 12 | 0.24 | 256 | 0.12 | 512 | 0.12 |

| 13 | 0.12 | 128 | 0.24 | 512 | 0.12 |

| 14 | 0.12 | 64 | 0.12 | 512 | 0.12 |

Data adapted from a study on quinoline derivatives.[2]

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Positive control antibiotic/antifungal

-

Negative control (broth only)

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Below is a graphical representation of the broth microdilution workflow.

Future Perspectives and Conclusion

This compound derivatives represent a versatile and promising scaffold in the field of medicinal chemistry. Their demonstrated efficacy as both anticancer and antimicrobial agents warrants further investigation and development. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating new analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer and infectious diseases.

References

In-depth Technical Guide on 2-Cyano-3-hydroxyquinoline (CAS 15462-43-8) and its Analogs

Disclaimer: Direct and specific experimental data for 2-Cyano-3-hydroxyquinoline (CAS 15462-43-8) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the properties, synthesis, and biological activities of closely related cyano- and hydroxy-substituted quinoline derivatives to offer a predictive and contextual understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of Quinoline and Related Compounds

| Property | Quinoline | 2-Hydroxyquinoline | 3-Hydroxyquinoline | 8-Hydroxyquinoline |

| CAS Number | 91-22-5 | 59-31-4 | 580-18-7 | 148-24-3[1] |

| Molecular Formula | C₉H₇N | C₉H₇NO | C₉H₇NO | C₉H₇NO |

| Molecular Weight | 129.16 g/mol | 145.16 g/mol | 145.16 g/mol | 145.16 g/mol |

| Melting Point | -15.6 °C | 197 - 200 °C | 201-203 °C | 76 °C |

| Boiling Point | 237.7 °C | Decomposes | Decomposes | 276 °C[1] |

| Solubility | Slightly soluble in cold water, soluble in organic solvents | Sparingly soluble | Sparingly soluble | Soluble in organic solvents, sparingly soluble in water[2] |

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. Researchers would need to acquire this data experimentally upon synthesis. The expected spectral characteristics would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring system. The exact chemical shifts would be influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group.

-

¹³C NMR: Resonances for the carbon atoms of the quinoline core, as well as a distinct signal for the nitrile carbon.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group (typically broad, around 3200-3600 cm⁻¹), the C≡N stretch of the cyano group (around 2220-2260 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₆N₂O).

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for related quinoline derivatives, such as 8-hydroxyquinoline, the following general safety precautions should be observed[3][4]:

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage. May be harmful if inhaled.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Experimental Protocols: Synthesis of Substituted Quinolines

While a specific, detailed protocol for the synthesis of this compound is not available, a general and widely used method for constructing the quinoline scaffold is the Combes quinoline synthesis . This method involves the acid-catalyzed reaction of an aniline with a β-diketone. The following is a generalized protocol that could be adapted by researchers.

Generalized Combes Synthesis of a Substituted Quinoline

-

Reaction Setup: A mixture of the desired aniline (1 equivalent) and β-diketone (1.1 equivalents) is prepared in a round-bottom flask.

-

Acid Catalysis: A strong acid, typically concentrated sulfuric acid, is slowly added to the mixture with cooling.

-

Heating: The reaction mixture is heated, often to around 100-120 °C, for several hours to promote cyclization and dehydration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.

To synthesize this compound, one would need to start with appropriately substituted precursors. For instance, a potential route could involve the cyclization of a 2-aminoaryl ketone with a reagent that provides the cyano and hydroxyl functionalities at the desired positions.

References

Methodological & Application

Application Notes and Protocols for 2-Cyano-3-hydroxyquinoline

Disclaimer: Publicly available research detailing specific experimental protocols and applications for 2-Cyano-3-hydroxyquinoline (CAS 15462-43-8) is limited. The following application notes and protocols are based on the known biological activities of structurally related cyano- and hydroxy-quinoline derivatives and should be considered as a general framework for potential research applications.

Application Notes

This compound belongs to the quinoline family of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The presence of both a cyano and a hydroxyl group on the quinoline ring suggests potential for a range of molecular interactions and biological effects.

Anticancer Potential: Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[1][3] Specifically, quinoline derivatives with a cyano group at the C3 position have been investigated for their ability to modulate growth factor receptor activity.[4] The 2-amino-3-cyano-quinoline scaffold, which is structurally similar, has been explored for its EGFR inhibitory potential.[4] Therefore, this compound is a candidate for screening as an antiproliferative agent against various cancer cell lines.

Kinase Inhibition: The quinoline core is a key feature in several approved and experimental kinase inhibitors.[1] For instance, substituted 3-cyanoquinolines have been investigated as inhibitors of the mitogen-activated protein kinase (MAPK) pathway.[5] The hydroxyl and cyano groups of this compound could potentially form key hydrogen bonds and other interactions within the ATP-binding pocket of various kinases, suggesting its potential as a kinase inhibitor.

Antimicrobial Activity: The quinoline scaffold is also the basis for a number of antibacterial and antifungal agents.[1] Various substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial properties.[1] The specific substitution pattern of this compound may confer activity against a range of microbial pathogens.

Experimental Protocols

The following are generalized protocols for the initial biological evaluation of this compound, based on methodologies commonly used for similar compounds.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines a method for assessing the cytotoxic effects of this compound on a cancer cell line, such as the human lung adenocarcinoma cell line A549 or the breast adenocarcinoma cell line MCF-7.[4]

Materials:

-

This compound

-

Human cancer cell line (e.g., A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Kinase Inhibition Assay (General)

This protocol provides a general outline for an in vitro kinase inhibition assay, which would need to be adapted for a specific kinase of interest (e.g., EGFR, a member of the MAPK pathway).

Materials:

-

This compound

-

Recombinant Kinase (e.g., EGFR)

-

Kinase Substrate (a peptide or protein that is a substrate for the kinase)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Detection reagent (e.g., a phosphospecific antibody or a commercial kinase assay kit)

-

96-well assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the various concentrations of this compound.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

-

Reaction Termination: Stop the reaction using a stop solution or by adding EDTA.

-

Signal Detection: Detect the amount of phosphorylated substrate using an appropriate method. This could involve an ELISA-based method with a phosphospecific antibody or a luminescence-based method from a commercial kit.

-

Data Analysis: Determine the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC₅₀ value from a dose-response curve.

Quantitative Data

The following table presents hypothetical IC₅₀ values for this compound in an in vitro anticancer assay against two human cancer cell lines. This data is for illustrative purposes only.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | A549 | 12.5 |

| This compound | MCF-7 | 18.2 |

| Doxorubicin (Positive Control) | A549 | 0.8 |

| Doxorubicin (Positive Control) | MCF-7 | 1.1 |

Visualizations

Below are diagrams illustrating a general experimental workflow for testing the biological activity of a novel compound and a hypothetical signaling pathway that could be targeted by a quinoline derivative.

Caption: A general experimental workflow for the synthesis, in vitro screening, and data analysis of a novel compound like this compound.

Caption: A simplified diagram of the EGFR signaling pathway, a hypothetical target for inhibition by this compound based on the activity of similar compounds.

References

- 1. ijshr.com [ijshr.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. US6288082B1 - Substituted 3-cyanoquinolines - Google Patents [patents.google.com]

Application Notes and Protocols for Hydroxyquinoline-Based Fluorescent Probes in Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent chemosensors are invaluable tools in chemical and biological sciences for the detection and quantification of metal ions, which play crucial roles in various physiological and pathological processes. The quinoline scaffold, particularly the hydroxyquinoline moiety, has emerged as a privileged structure in the design of these sensors. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a bidentate chelation site that can selectively bind to various metal ions. This binding event often leads to a significant change in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, providing a measurable signal for detection.

While specific data on 2-Cyano-3-hydroxyquinoline as a fluorescent probe for metal ions is not extensively available in current scientific literature, its structural similarity to the well-characterized 8-hydroxyquinoline suggests its potential as a promising candidate for such applications. The presence of a cyano group, an electron-withdrawing substituent, could potentially modulate the electronic properties and, consequently, the sensing behavior of the hydroxyquinoline core.

This document provides a comprehensive overview of the application of hydroxyquinoline-based fluorescent probes, using the extensively studied 8-hydroxyquinoline and its derivatives as a primary example. The protocols and data presented herein can serve as a foundational guide for researchers interested in exploring the potential of novel hydroxyquinoline derivatives, including this compound, as fluorescent metal ion sensors.

Principle of Detection

The fluorescence of 8-hydroxyquinoline itself is typically weak due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1] Upon chelation with a metal ion, this ESIPT process is often inhibited, leading to a significant enhancement of the fluorescence intensity. This "turn-on" fluorescence response is a common sensing mechanism for many 8-hydroxyquinoline-based probes.[1] Another possible mechanism is the chelation-enhanced fluorescence (CHEF) effect, where the metal ion binding restricts the intramolecular rotation of the molecule, thus reducing non-radiative decay pathways and increasing fluorescence quantum yield.

The general mechanism of metal ion detection using a hydroxyquinoline-based probe can be visualized as follows:

Caption: General chelation mechanism of a hydroxyquinoline probe with a metal ion.

Synthesis of Hydroxyquinoline Derivatives

Theoretical Protocol for Synthesis of this compound

Materials:

-

2-Aminoacetophenone

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Dowtherm A (or another high-boiling point solvent)

-

Hydrochloric acid

-

Sodium hydroxide

-

Phosphorus oxychloride (POCl₃)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Step 1: Condensation. React 2-aminoacetophenone with diethyl malonate in the presence of a base like sodium ethoxide in ethanol to form the corresponding enamine.

-

Step 2: Cyclization. Heat the resulting enamine in a high-boiling point solvent such as Dowtherm A to induce cyclization, which should yield 2-hydroxy-4-methylquinoline.

-

Step 3: Chlorination. Treat the 2-hydroxy-4-methylquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom, yielding 2-chloro-4-methylquinoline.

-

Step 4: Cyanation. Introduce the cyano group at the 2-position by reacting the 2-chloro-4-methylquinoline with sodium or potassium cyanide in a solvent like DMSO. This should yield 2-cyano-4-methylquinoline.

-